molecular formula C12H14O2 B11907199 4-Methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

4-Methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B11907199
M. Wt: 190.24 g/mol
InChI Key: HTFXEFSJPWDMSP-UHFFFAOYSA-N
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Description

4-Methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is an organic compound with the molecular formula C12H14O2 It is a derivative of naphthalene, characterized by the presence of a carboxylic acid group and a methyl group on the tetrahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of 4-methyl-2-naphthoic acid using a nickel catalyst under high pressure and temperature conditions . Another approach involves the Darzens tetralin synthesis, where derivatives are prepared by intramolecular electrophilic aromatic substitution reaction of a 1-aryl-pent-4-ene using concentrated sulfuric acid .

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation processes, utilizing nickel or palladium catalysts. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and hydrogen flow rates .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products:

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, alkanes

    Substitution: Halogenated derivatives, nitro compounds

Mechanism of Action

The mechanism of action of 4-Methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions and hydrophobic interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

4-methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

InChI

InChI=1S/C12H14O2/c1-8-6-10(12(13)14)7-9-4-2-3-5-11(8)9/h2-5,8,10H,6-7H2,1H3,(H,13,14)

InChI Key

HTFXEFSJPWDMSP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC2=CC=CC=C12)C(=O)O

Origin of Product

United States

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